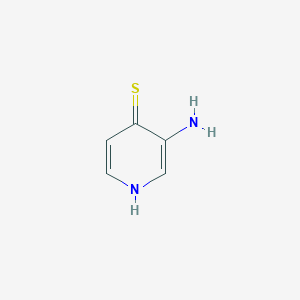

3-Aminopyridine-4-thiol

Vue d'ensemble

Description

3-Aminopyridine-4-thiol is a heterocyclic organic compound with the molecular formula C5H6N2S. It is a derivative of pyridine, featuring an amino group at the third position and a thiol group at the fourth position on the pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyridine-4-thiol typically involves the introduction of the amino and thiol groups onto the pyridine ring. One common method involves the reaction of 2-aminopyridine-3-thiol with appropriate reagents under controlled conditions. For instance, a convenient preparation method involves stirring 2-aminopyridine-3-thiol with 4-[(E)-3-(5-bromopyrimidin-2-yl)acryloyl]benzaldehyde in absolute ethanol at room temperature in the presence of zinc oxide nanoparticles .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthesis typically involves scalable reactions that can be optimized for higher yields and purity. The use of catalysts and controlled reaction environments is crucial for industrial-scale production.

Analyse Des Réactions Chimiques

Oxidation Reactions

The thiol group in 3-aminopyridine-4-thiol is susceptible to oxidation, forming disulfides or sulfonic acids under controlled conditions.

| Reaction | Conditions | Product | References |

|---|---|---|---|

| Oxidation to disulfide | , RT | -linked dimer | |

| Oxidation to sulfonic acid | , acidic medium | Pyridine-4-sulfonic acid |

- Key Insight : Oxidation kinetics depend on pH and oxidizing agent strength. For example, hydrogen peroxide () selectively forms disulfides at room temperature, while stronger agents like yield sulfonic acids .

Reduction Reactions

The amino group can undergo reduction, though this is less common due to its basicity.

| Reaction | Conditions | Product | References |

|---|---|---|---|

| Amino group reduction | , THF, reflux | 3-Mercaptopyridine |

- Note : Reduction is typically pH-dependent and may require protecting the thiol group to avoid side reactions .

Alkylation and Acylation

The thiol and amino groups participate in nucleophilic substitution reactions.

Alkylation

| Reagent | Conditions | Product | References |

|---|---|---|---|

| Methyl iodide | , RT | 3-Amino-4-(methylthio)pyridine | |

| Benzyl chloride | , | 4-(Benzylthio)-3-aminopyridine |

Acylation

| Reagent | Conditions | Product | References |

|---|---|---|---|

| Acetic anhydride | Pyridine, 60°C | 3-Acetamidopyridine-4-thiol |

- Mechanistic Insight : Alkylation proceeds via pathways, while acylation involves nucleophilic attack by the amino group .

Nucleophilic Substitution

The thiol group acts as a nucleophile in aromatic substitution reactions.

| Reaction | Conditions | Product | References |

|---|---|---|---|

| With 5-bromopyrimidine | , ethanol, RT | Pyrimidine-thiol conjugate |

- Example : Reaction with 5-bromopyrimidine derivatives under basic conditions forms heterocyclic hybrids, useful in medicinal chemistry .

Coordination Chemistry

The compound forms stable complexes with transition metals via the thiol and amino groups.

| Metal Ion | Ligand Ratio | Application | References |

|---|---|---|---|

| 1:2 (metal:ligand) | Catalytic oxidation studies | ||

| 1:1 | Cross-coupling catalysts |

- Structural Note : X-ray crystallography of related complexes shows square-planar geometry for complexes and tetrahedral for .

Data Tables

Applications De Recherche Scientifique

3-Aminopyridine-4-thiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals

Mécanisme D'action

The mechanism of action of 3-Aminopyridine-4-thiol involves its interaction with various molecular targets and pathways. One of the primary mechanisms is the inhibition of voltage-gated potassium channels, which results in the elongation of action potentials and increased release of neurotransmitters. This mechanism is similar to that of 4-Aminopyridine, a related compound used in the treatment of neurological disorders .

Comparaison Avec Des Composés Similaires

4-Aminopyridine: Known for its use in treating neurological disorders by inhibiting potassium channels.

3-Methyl-4-aminopyridine: Exhibits similar but more potent effects compared to 4-Aminopyridine.

3-Methoxy-4-aminopyridine: Less potent than 4-Aminopyridine but still used in neurological research

Uniqueness: 3-Aminopyridine-4-thiol is unique due to the presence of both amino and thiol groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activities. Its dual functional groups allow for diverse chemical modifications and applications in various fields.

Activité Biologique

3-Aminopyridine-4-thiol (3-APT) is a heterocyclic compound that has gained attention due to its biological activities, particularly its interaction with proteins and enzymes through its thiol group. This article explores the biological activity of 3-APT, focusing on its mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound features an amino group and a thiol group attached to a pyridine ring. Its chemical structure allows it to participate in various biochemical reactions, making it a valuable compound for research and therapeutic applications.

Target Interactions:

The primary biological activity of 3-APT is attributed to its ability to selectively interact with cysteine residues in proteins. This characteristic enables it to act as a cysteine-specific labeling agent, facilitating studies on protein function and dynamics.

Ion Channel Modulation:

Research indicates that 3-APT can affect ion channel activity, particularly voltage-gated potassium channels. By inhibiting these channels, it may prolong action potentials in neuronal cells, enhancing synaptic transmission and neurotransmitter release . This effect is significant in the context of neurological disorders where modulation of neuronal excitability is crucial.

3-APT exhibits several biochemical properties that contribute to its biological activity:

- Reactivity: The thiol group allows for oxidation reactions, forming disulfides or sulfonic acids under certain conditions. This reactivity is essential for its role in biochemical pathways.

- Cellular Effects: In neuronal cells, 3-APT enhances synaptic transmission by prolonging action potentials. It also influences calcium influx and downstream signaling pathways, including the nuclear factor of activated T-cells (NFAT) pathway.

Case Studies

-

Neurotransmitter Release:

A study highlighted that 3-APT significantly increases the release of neurotransmitters in neuronal cultures by inhibiting potassium channels. This effect was linked to improved synaptic efficacy, suggesting potential applications in treating neurodegenerative diseases . -

Toxicity Assessment:

Acute toxicity studies indicated that while 3-APT has beneficial effects on neuronal signaling, it also poses risks due to its ability to induce convulsions when administered at high doses . This duality underscores the importance of dosage regulation in therapeutic contexts.

Table: Summary of Biological Activities

Therapeutic Applications

Given its properties, 3-APT has potential therapeutic applications:

- Neurological Disorders: Its ability to enhance neurotransmission makes it a candidate for treating conditions like multiple sclerosis and other neurodegenerative diseases .

- Biochemical Research: As a cysteine-specific labeling agent, it can be utilized in proteomics and studies involving protein interactions and modifications.

Propriétés

IUPAC Name |

3-amino-1H-pyridine-4-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2S/c6-4-3-7-2-1-5(4)8/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODUNSYPGHJXDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C(C1=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50562729 | |

| Record name | 3-Aminopyridine-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38240-23-2, 89002-13-1 | |

| Record name | 3-Amino-4(1H)-pyridinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38240-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminopyridine-4(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50562729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminopyridine-4-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.